3-[(2-Fluorobenzyl)thio]-1-propanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYIFAMQXJFTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Fluorobenzyl)thio]-1-propanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The presence of a fluorobenzyl group linked to a thioether functional group significantly influences its reactivity and biological interactions.
The compound's mechanism of action involves:
- Interaction with Receptors : this compound may interact with various receptors, particularly those involved in neurotransmitter systems, potentially affecting mood and behavior.
- Enzyme Modulation : It may act as a nucleophile, participating in biochemical reactions that modulate enzyme activity, which can lead to therapeutic effects.
Biological Activity
Research indicates various biological activities associated with this compound:
Antidepressant Potential
Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects through modulation of neurotransmitter levels, particularly serotonin and norepinephrine. The thioether linkage enhances binding affinity to relevant receptors.
Anticancer Activity
Preliminary investigations into the anticancer properties of structurally related compounds show promise. These compounds may inhibit tumor growth by interfering with cellular signaling pathways.
Comparative Analysis
A comparison with similar compounds reveals unique structural and functional characteristics:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 3-[(2-Chlorobenzyl)thio]-1-propanamine | Chlorine substituent | Affects electronic properties and reactivity |
| 3-[(2-Bromobenzyl)thio]-1-propanamine | Bromine substituent | Alters reactivity compared to chlorine |
| 3-[(4-Fluorobenzyl)thio]-1-propanamine | Fluorine substituent | May influence pharmacokinetics differently |
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Study on NOP Receptor Ligands : A series of high-affinity small molecule ligands were evaluated for their binding affinity to neuropeptide receptors. Compounds structurally related to this compound showed significant receptor-specific binding, indicating potential therapeutic applications in neuropsychiatric disorders .
- Antidepressant Activity Evaluation : Research demonstrated that similar thioether compounds exhibited significant antidepressant effects in animal models, suggesting a possible pathway for developing new antidepressant medications .
Research Findings
Further research highlights the following findings related to this compound:
- In Vitro Studies : Laboratory evaluations indicate that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Binding Affinity : Studies have shown that the compound has a favorable binding affinity for serotonin receptors, which is crucial for its proposed antidepressant effects.
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacology
3-[(2-Fluorobenzyl)thio]-1-propanamine has been investigated as a potential ligand for neuropeptide receptors. Research indicates that derivatives of this compound exhibit high affinity for the nociceptin/orphanin FQ peptide (NOP) receptors, which are implicated in pain modulation and various neuropsychiatric disorders. A study demonstrated that certain analogues of this compound showed a three-fold increase in uptake in NOP-rich areas of the brain compared to NOP-poor regions, indicating its potential as a radioligand for imaging NOP receptors in vivo .
1.2 Structure-Activity Relationship (SAR) Studies
SAR studies have identified modifications to the thioamide group of this compound that enhance its binding affinity to dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). For instance, replacing terminal amide groups with substituted amines has shown improved DAT affinity, suggesting that small structural changes can significantly impact pharmacological activity .
Drug Development
2.1 Potential Therapeutics
The compound has been explored as a scaffold for developing new therapeutics targeting various conditions, including depression and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development into drugs that could provide therapeutic benefits with fewer side effects than current treatments.
2.2 Case Studies
A notable case study involved the synthesis of several analogues based on this compound, which were evaluated for their efficacy in preclinical models of anxiety and depression. The results indicated that certain derivatives not only exhibited enhanced binding affinities but also demonstrated improved behavioral outcomes in animal models, suggesting their potential as lead compounds for further clinical development .
Environmental Applications
3.1 Chemical Safety and Regulation
The compound has also been subject to regulatory scrutiny under the Toxic Substances Control Act (TSCA). Its applications include usage as an additive in various industrial processes, where understanding its environmental impact is crucial. Data from submissions under TSCA indicate ongoing evaluations regarding its safety and environmental effects, highlighting the importance of responsible chemical management .
Data Tables
| Application Area | Details |
|---|---|
| Neuropharmacology | High-affinity ligand for NOP receptors; potential for imaging studies |
| Structure-Activity Relationship | Modifications enhance DAT affinity; implications for drug design |
| Therapeutic Potential | Candidate for treating anxiety and depression; preclinical efficacy shown |
| Environmental Regulation | Subject to TSCA evaluations; safety assessments ongoing |
Comparison with Similar Compounds
The following analysis compares 3-[(2-Fluorobenzyl)thio]-1-propanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Substituent Variations in Benzyl/Thioether Derivatives
Key Observations :
- Electron Effects : The 2-fluorobenzyl group in the target compound likely increases resistance to oxidative degradation compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
- Lipophilicity : Thioether linkages generally enhance lipophilicity over oxygen ethers, as seen in comparisons with 3-[(3-nitrophenyl)methoxy]-1-propanamine . This property may improve blood-brain barrier penetration, relevant for CNS-targeting drugs.
Key Observations :
- Yield : The triazole derivative (83% yield) and duloxetine intermediate (72.9% yield) highlight efficient synthetic routes for structurally complex analogs.
- Temperature Sensitivity: Stability may vary; for example, NO-releasing propanamine derivatives (NOC-5/NOC-7) exhibit half-lives dependent on pH and temperature (10–93 min at 22°C) .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(2-Fluorobenzyl)thio]-1-propanamine typically involves:
- Nucleophilic substitution of a suitable 3-halo-1-propanamine derivative with a 2-fluorobenzylthiol or its equivalent.
- Protection and deprotection steps may be used to safeguard the amine functionality during the reaction.
- Use of base to deprotonate thiol and facilitate nucleophilic attack.
- Purification via extraction and chromatographic techniques.
Key Preparation Methods
Halogenated Propanamine Intermediate Preparation
A common precursor is 3-chloro-1-propanamine or its N-substituted derivatives, which can be synthesized or procured commercially. The halogen atom serves as a leaving group for subsequent substitution.
Thiol Substitution Reaction
The core step involves the reaction of 3-chloro-1-propanamine with 2-fluorobenzylthiol or a thiolate anion derived from 2-fluorobenzyl mercaptan.
- Reaction conditions:
- Base such as potassium carbonate or sodium hydride to generate the thiolate.
- Solvent: polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Temperature: reflux or elevated temperatures (50–100 °C) to facilitate nucleophilic substitution.
- The nucleophilic sulfur attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the thioether bond.
Protection/Deprotection of Amine Group
To prevent side reactions involving the amine:
- The amine can be protected as a Boc (tert-butoxycarbonyl) or other carbamate derivative before the substitution.
- After substitution, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Detailed Experimental Procedure (Representative)
Analytical and Purification Techniques
- Extraction: After reaction completion, aqueous work-up with sodium bicarbonate solution to neutralize acids and remove impurities.
- Drying: Organic layers dried over anhydrous sodium sulfate.
- Evaporation: Solvent removal under reduced pressure.
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures to separate the product.
- Characterization: NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and melting point determination confirm structure and purity.
Research Findings and Optimization
- The use of potassium carbonate as a base in acetonitrile provides a mild environment that minimizes side reactions while promoting substitution.
- Protection of the amine group improves yield and purity by preventing unwanted side reactions.
- Reaction times vary from 12 to 24 hours depending on temperature and solvent choice.
- Purification by column chromatography typically yields the product as a white to off-white solid with melting points consistent with literature analogues.
- The fluorine atom on the benzyl group can influence reactivity and selectivity due to its electron-withdrawing nature, which may slightly reduce nucleophilicity of the thiolate but enhances the stability of the product.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | 3-chloro-1-propanamine or protected derivative | Commercially available or synthesized |
| Nucleophile | 2-fluorobenzylthiolate | Generated in situ from thiol + base |
| Base | Potassium carbonate | Mild base, facilitates thiolate formation |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | Reflux (80–100 °C) | Ensures reaction completion |
| Reaction time | 12–24 hours | Dependent on temperature and reagents |
| Work-up | Aqueous extraction, drying, evaporation | Removes impurities |
| Purification | Silica gel chromatography | Ethyl acetate/hexane solvent system |
| Yield | 50–75% | Varies with conditions |
Q & A
Q. What are the standard synthetic routes for 3-[(2-fluorobenzyl)thio]-1-propanamine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or thiol-ene coupling. For example, the fluorobenzylthio group can be introduced by reacting 2-fluorobenzyl bromide with a thiol-containing propanamine precursor under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized using HPLC (purity >98%) and NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts like disulfides. Key spectral markers include the singlet for the thioether proton (δ 3.8–4.2 ppm) and the aromatic fluorine coupling pattern .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Essential techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 228.0852).
- ¹⁹F NMR to detect fluorine environments (δ -110 to -115 ppm for ortho-fluorobenzyl groups).
- FT-IR for identifying thioether (C-S stretch ~680 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation and skin contact, as fluorinated amines may exhibit neurotoxic or irritant properties. Waste must be neutralized with 10% acetic acid before disposal in halogenated waste containers. Refer to safety data sheets for emergency measures (e.g., eye irrigation with saline) .
Q. How can researchers assess the purity of this compound, and what are common impurities?
Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Common impurities include:
Q. What solvent systems are optimal for storing and testing this compound?
Store in anhydrous DMSO or ethanol at -20°C to prevent oxidation. For biological assays, dissolve in PBS (pH 7.4) with 0.1% Tween-20 to enhance solubility. Avoid aqueous buffers with high chloride content, which may promote degradation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what factors influence reproducibility?
Yields improve with:
- Stoichiometric control : Use a 1.2:1 molar ratio of 2-fluorobenzyl bromide to thiol precursor.
- Inert atmosphere : Conduct reactions under N₂ to prevent thiol oxidation.
- Catalytic additives : Add 5 mol% KI to enhance bromide reactivity. Reproducibility issues often arise from moisture-sensitive intermediates or variable reaction temperatures .
Q. What strategies resolve contradictions in NMR or mass spectrometry data for this compound?
If NMR signals conflict with expected patterns (e.g., unexpected splitting in ¹H spectra):
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
Synthesize analogs with:
- Fluorine positional isomers (e.g., 3- or 4-fluorobenzyl groups) to assess electronic effects.
- Thioether replacements (e.g., sulfone or ether linkages) to study steric tolerance. Test in functional assays (e.g., receptor binding or enzyme inhibition) and correlate with computed descriptors like logP and polar surface area .
Q. What mechanistic insights can be gained from studying the metabolic stability of this compound?
Use microsomal incubation assays (human liver microsomes + NADPH) to identify metabolites. Major pathways include:
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
Perform molecular docking against target proteins (e.g., kinases or GPCRs) to prioritize analogs with:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
